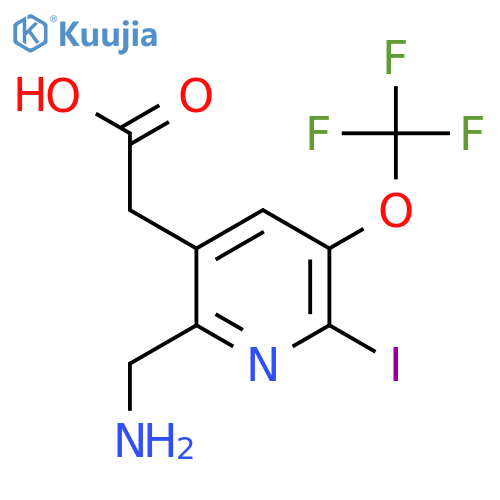Cas no 1806179-70-3 (2-(Aminomethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-acetic acid)
2-(アミノメチル)-6-ヨード-5-(トリフルオロメトキシ)ピリジン-3-酢酸は、高度に機能化されたピリジン誘導体であり、有機合成や医薬品開発における重要な中間体として利用されます。ヨード基とトリフルオロメトキシ基の導入により、求電子置換反応やクロスカップリング反応への高い反応性を有し、さらにアミノメチル基とカルボン酸基が分子の多様な修飾を可能にします。この化合物は、特に創薬研究において、標的分子の構造最適化や生物学的活性の向上に寄与します。その特異的な構造と反応性から、複雑な化合物合成における有用なビルディングブロックとしての価値が認められています。

1806179-70-3 structure
商品名:2-(Aminomethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-acetic acid
CAS番号:1806179-70-3
MF:C9H8F3IN2O3
メガワット:376.071105003357
CID:4836838
2-(Aminomethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-acetic acid
-
- インチ: 1S/C9H8F3IN2O3/c10-9(11,12)18-6-1-4(2-7(16)17)5(3-14)15-8(6)13/h1H,2-3,14H2,(H,16,17)
- InChIKey: JWQHTNPYHMUOFO-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=C(CC(=O)O)C(CN)=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 303
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 85.4
2-(Aminomethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029089915-1g |
2-(Aminomethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-acetic acid |
1806179-70-3 | 97% | 1g |
$1,460.20 | 2022-03-31 |
2-(Aminomethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-acetic acid 関連文献
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
5. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559
1806179-70-3 (2-(Aminomethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-acetic acid) 関連製品
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
